molecular formula C4H11NO B1196188 Dimethylethylamine-N-oxide CAS No. 31820-06-1

Dimethylethylamine-N-oxide

Cat. No. B1196188
CAS RN: 31820-06-1
M. Wt: 89.14 g/mol
InChI Key: MECBYDXMJQGFGQ-UHFFFAOYSA-N
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Description

Dimethylethylamine-N-oxide, also known as N,N-dimethylethanamine oxide, belongs to the class of organic compounds known as trialkyl amine oxides . It is identified with the CAS number 31820-06-1 . It is mainly used for research and development purposes .


Synthesis Analysis

2-Alkoxy-N,N-dimethylethylamines were prepared from the reaction of alkyl chlorides with 2-dimethylaminoethanol in the presence of potassium hydroxide. Amine oxide surfactants were prepared by oxidation of 1 with hydrogen peroxide .


Molecular Structure Analysis

The molecular formula of Dimethylethylamine-N-oxide is C4H11NO . The molecular weight is 89.14 .


Chemical Reactions Analysis

Amine oxides are exothermic, second-order reaction products of tertiary amines and hydrogen peroxide . The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic or a combination thereof .

Scientific Research Applications

Absorption and Metabolism

Dimethylethylamine (DMEA) is rapidly absorbed and metabolized in the body, transforming mainly into Dimethylethylamine-N-oxide (DMEAO) through N-oxidation. This process is evident in both humans and animals, with different elimination phases in urine (Hartwig, 2016). Lundh et al. (1991) further elucidate this metabolism, showing that inhaled DMEA is excreted as both the original amine and its metabolite DMEAO, with the latter comprising a significant portion of the excreted compounds (Lundh, Ståhlbom, Akesson, 1991).

Analytical Methods

Lundh, Akesson, and Ståhlbom (1991) developed sensitive gas-liquid chromatographic methods for determining DMEA in air and DMEAO in plasma and urine. These methods offer precise measurements, crucial for monitoring environmental and biological exposure to DMEA and its metabolite (Lundh, Akesson, Ståhlbom, 1991).

Surfactant Properties

The synthesis and properties of amine oxide surfactants, specifically 2-alkoxy-N,N-Dimethylethylamines, reveal their potential as effective foam stabilizers and their stability in varying temperatures, as investigated by Hayashi et al. (1985) (Hayashi, Shirai, Shimizu, Nagano, Teramura, 1985).

Interaction with Other Compounds

Lundh, Akesson, and Skerfving (1995) studied the effect of trimethylamine (TMA) on the metabolism of DMEA. Their research highlights the complexity of metabolic interactions and the impact of dietary intake on DMEA metabolism (Lundh, Akesson, Skerfving, 1995).

Industrial Applications

DMEA and DMEAO are extensively used in industrial settings, such as in iron foundries and the manufacturing of quantum well structures. The determination of DMEA in these environments and its role in technological applications are critical for understanding its broader industrial impact (Hansén, Sollenberg, Uggla, 1985); (Courboulès, Deparis, Massies, Leroux, Grattepain, 1994).

Nanoparticle Synthesis

In the field of nanotechnology, dimethylethylamine alane is utilized for synthesizing aluminum nanoparticles, demonstrating its significance in advanced material science and engineering (Meziani, Bunker, Lu, Li, Wang, Guliants, Quinn, Sun, 2009).

Safety And Hazards

Safety data sheets suggest that exposure to Dimethylethylamine-N-oxide should be avoided. In case of contact, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4-5(2,3)6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECBYDXMJQGFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185689
Record name Dimethylethylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylethylamine-N-oxide

CAS RN

31820-06-1
Record name Dimethylethylamine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylethylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylethylamine-N-oxide
Reactant of Route 2
Dimethylethylamine-N-oxide
Reactant of Route 3
Dimethylethylamine-N-oxide

Citations

For This Compound
26
Citations
T Lundh, B Åkesson, B Ståhlbom - International journal of …, 1991 - Taylor & Francis
Sensitive routine gas-liquid chromatographic methods for the determination of dimethylethylamine (DMEA) in air and of DMEA and dimethylethylamine-N-oxide (DMEAO) in plasma and …
Number of citations: 12 www.tandfonline.com
B Ståhlbom, T Lundh, B Åkesson - International archives of occupational …, 1991 - Springer
… Table 1 Plasma concentrations and urinary excretion of dimethylethylamine (DMEA) and dimethylethylamine-N-oxide (DMEAO), and pharmacokinetics in four volunteers exposed (…
Number of citations: 7 link.springer.com
T Lundh, B Akesson, S Skerfving - Occupational and environmental …, 1995 - oem.bmj.com
… In the case of DMEA, the oxide formed is dimethylethylamine-N-oxide (DMEAO). In humans, genetic regulation of the Noxygenation of the tertiary aliphatic amine trimethylamine (TMA) …
Number of citations: 15 oem.bmj.com
T Lundh, B Ståhlbom, B Akesson - Occupational and Environmental …, 1991 - oem.bmj.com
… Inhaled DMEA was excreted into urine as the original amine and as its metabolite dimethylethylamine-N-oxide (DMEAO). This metabolite made up a median of 87 (range 18-93) % of …
Number of citations: 13 oem.bmj.com
B Ståhlbom - 1998 - diva-portal.org
… In this thesis, gas chromatographic methods for the determination of DMEA and DMBA in air and DMEA, dimethylethylamine- N-oxide (DMEAO), DMBA and dimethylbenzylaminc-N-…
Number of citations: 1 www.diva-portal.org
KM Kast, S Reiling, J Brickmann - Journal of Molecular Structure …, 1998 - Elsevier
… 1(b), N,N-dimethylethylamine N-oxide (DMEAO), N,N-dimethylpropylamine N-oxide (DMPAO), N,N-dimethylbutylamine N-oxide (DMBAO), and N,N-dimethylethanolamine N-oxide (…
Number of citations: 27 www.sciencedirect.com
R Cuypers, S Murali, ATM Marcelis… - …, 2010 - Wiley Online Library
… In the dimethylethylamine N-oxide (DMEAO)–phenol complex (a model complex for the experimentally used dimethyldodecylamine N-oxide complexes, see complex C1 in Figure 4 a) …
B Ståhlbom, B Åkesson - International archives of occupational and …, 1995 - Springer
Dimethylbenzylamine (DMBA) is used in the production of epoxy resins. The aims of this study were to assess occupational exposure to DMBA and evaluate the usefulness of …
Number of citations: 4 link.springer.com
T Lundh, A Boman, B Åkesson - International archives of occupational and …, 1997 - Springer
… to dimethylethylamine-N-oxide (DMEAO) and excreted into urine as DMEA and DMEAO (StaÊhlbom et al. 1991b). Uptake of DMEA in the in vivo experiments and the DMEA content in …
Number of citations: 15 link.springer.com
RE Godt, RTH Fogaca, MAW Andrews… - Mechanism of Myofilament …, 1993 - Springer
… of Georgia, Athens GA) synthesized two TMAO analogs, dimethylethylamine N-oxide (DMEAO) and triethylamine N-oxide (TEAO). Both of these compounds were less effective than …
Number of citations: 12 link.springer.com

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